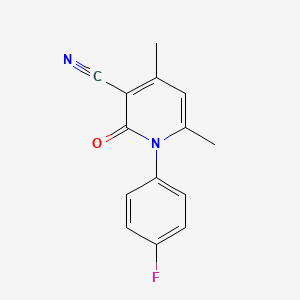

1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile follows IUPAC naming conventions that prioritize functional group hierarchy and substituent positioning. The parent structure is a 1,2-dihydropyridine ring system, numbered such that the oxo group (=O) at position 2 and the nitrile (-CN) at position 3 receive the lowest possible locants. Substituents include:

- A 4-fluorophenyl group at position 1.

- Methyl groups at positions 4 and 6.

The structural validity of this nomenclature is confirmed by its SMILES notation (CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C#N)C) and InChIKey (FHIUTWROCYSKCM-UHFFFAOYSA-N), both of which encode atomic connectivity and stereochemical information.

Table 1: Structural descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C#N)C |

| InChIKey | FHIUTWROCYSKCM-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₁FN₂O reflects the compound’s composition:

- 14 carbon atoms , including aromatic and aliphatic carbons.

- 11 hydrogen atoms , distributed across methyl groups and the aromatic system.

- 1 fluorine atom from the 4-fluorophenyl substituent.

- 2 nitrogen atoms (one in the pyridine ring, one in the nitrile group).

- 1 oxygen atom from the ketone functional group.

The molecular weight is 242.25 g/mol , calculated as follows:

$$

\text{MW} = (12.01 \times 14) + (1.01 \times 11) + (19.00 \times 1) + (14.01 \times 2) + (16.00 \times 1) = 242.25 \, \text{g/mol}

$$

This value matches experimental data from multiple sources.

Table 2: Molecular composition

| Element | Quantity | Contribution (g/mol) |

|---|---|---|

| C | 14 | 168.14 |

| H | 11 | 11.11 |

| F | 1 | 19.00 |

| N | 2 | 28.02 |

| O | 1 | 16.00 |

| Total | - | 242.25 |

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEMBL)

This compound is referenced under multiple aliases in chemical databases and commercial catalogs:

Synonyms :

- 1-(4-Fluorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-3-Pyridinecarbonitrile

- 3-Pyridinecarbonitrile, 1-(4-fluorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-

- This compound.

Registry Identifiers :

Properties

IUPAC Name |

1-(4-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c1-9-7-10(2)17(14(18)13(9)8-16)12-5-3-11(15)4-6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIUTWROCYSKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent reactions to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives under specific conditions. For example:

The fluorophenyl group remains intact during oxidation due to the stability of the C–F bond under these conditions .

Nucleophilic Substitution

The carbonitrile group at position 3 participates in nucleophilic reactions:

Hydrolysis Pathways

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| H₂SO₄ (concentrated), 100°C | 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 65–70% | Requires prolonged heating |

| NaOH (20%), reflux | 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 50–55% | Partial decarboxylation observed |

Cyclocondensation Reactions

The compound acts as a precursor in multicomponent reactions due to its electron-deficient pyridine ring:

Example with Hydrazine

| Reagents | Product | Application |

|---|---|---|

| Hydrazine hydrate, ethanol | Pyrazolo[3,4-b]pyridine derivative | Potential kinase inhibitors |

This reaction exploits the reactivity of the carbonitrile group and the α,β-unsaturated ketone system in the dihydropyridine ring.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to specific positions:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | Nitration at para position to fluorine | >90% meta/para mixture |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C | Bromination at ortho position to fluorine | Limited reactivity |

Steric hindrance from methyl groups at positions 4 and 6 reduces substitution rates compared to unsubstituted analogs .

Alkylation and Acylation

The nitrogen atom at position 1 exhibits limited nucleophilicity due to conjugation with the oxo group:

| Reaction Type | Reagent | Product | Outcome |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | <10% yield |

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | Not observed |

Photochemical Reactions

UV irradiation induces structural changes:

-

Ring-opening : Forms acyclic nitriles via [4π] electrocyclic reactions.

-

Dimerization : Generates cyclobutane-type dimers under 254 nm light .

Biological Reactivity

While not a traditional chemical reaction, the compound interacts with biological targets:

Scientific Research Applications

Basic Information

- Chemical Name : 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Molecular Formula : C14H11FN2O

- Molecular Weight : 242.25 g/mol

- CAS Number : 24522-49-4

Structural Characteristics

The compound features a dihydropyridine ring with a fluorophenyl substituent, which enhances its biological activity. The presence of the carbonitrile group contributes to its reactivity and potential as a pharmacophore.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Research

The compound has been investigated for its potential anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Protein Degradation

The compound serves as a building block for protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins involved in disease processes.

Mechanism of Action : It interacts with E3 ligases to facilitate the ubiquitination and subsequent degradation of target proteins, thus offering a novel approach to cancer treatment .

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study : In vitro studies have shown that the compound can mitigate oxidative stress in neuronal cells, suggesting its role in protecting against conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group can engage in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate biological processes and lead to desired outcomes in therapeutic applications.

Comparison with Similar Compounds

1-(4-Fluorophenyl)piperazine

4-Fluoroacetophenone

2,6-Dimethylpyridine

Uniqueness: 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds

Biological Activity

1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 24522-49-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H11FN2O |

| Molecular Weight | 242.25 g/mol |

| CAS Number | 24522-49-4 |

| MDL Number | MFCD02933744 |

Structure

The compound features a pyridine ring with a fluorophenyl substituent and a carbonitrile functional group, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported against several bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 125 |

These results indicate that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis and nucleic acid production .

The mechanism through which this compound exerts its antimicrobial effects involves:

- Inhibition of Protein Synthesis: The compound disrupts ribosomal function, leading to a halt in protein production.

- Disruption of Biofilm Formation: It has shown the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for pathogenicity .

Study on Antibacterial Efficacy

In a comparative study, the compound was tested alongside ciprofloxacin against MRSA strains. The results indicated that while ciprofloxacin had lower MIC values (0.381 μM), the tested compound still demonstrated significant antibacterial activity with an MBIC (minimum biofilm inhibitory concentration) ranging from 62.216 to 124.432 μg/mL .

Antifungal Properties

The compound also exhibited antifungal activity against Candida albicans, surpassing fluconazole in terms of biofilm inhibition at certain concentrations. This suggests potential for use in treating fungal infections where biofilm formation is a concern .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via multi-component reactions or condensation strategies. For example:

- Multi-component reactions involving acetophenone, aldehydes, ammonium acetate, and malononitrile/ethyl cyanoacetate under reflux in ethanol with piperidine as a catalyst (yields: 50–90%) .

- Condensation of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with substituted phenyl groups using ethanol as a solvent, followed by recrystallization .

- Nitrous acid deamination of amino-substituted precursors, yielding the target compound with high purity .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methyl groups at δ 2.10–2.32 ppm, aromatic protons at δ 6.96–7.53 ppm) .

- IR spectroscopy : Peaks at 2218–2258 cm (C≡N stretch), 1664 cm (C=O stretch) .

- X-ray crystallography : Monoclinic crystal system (space group ) with unit cell parameters , and dihedral angles between pyridine and fluorophenyl rings (~85°) .

Q. What biological activities have been reported for this compound?

Methodological Answer:

- Anticancer activity : IC values of 0.70–4.6 µM against HT-29 (colon) and MDA-MB-231 (breast) cancer cell lines via survivin/PIM1 kinase inhibition .

- Kinase inhibition : p38α MAP kinase inhibition (IC = 0.07 µM) through competitive binding to the ATP pocket .

- Antimicrobial activity : Enhanced activity in metal complexes (e.g., Mn(II), Co(II)) against E. coli and S. aureus .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scale-up studies?

Methodological Answer:

- Solvent selection : Ethanol or acetone improves solubility and crystallization .

- Catalyst tuning : Piperidine (0.5–1.0 mL) enhances reaction efficiency in multi-component syntheses .

- Purification : Recrystallization from ethanol or methanol removes byproducts; column chromatography (silica gel, CHCl/MeOH) resolves structural analogs .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

Methodological Answer:

- Re-docking with flexible residues : Adjust binding site flexibility in survivin or PIM1 kinase models to account for protein conformational changes .

- Free energy calculations : Use molecular dynamics (MD) simulations (e.g., MM-PBSA) to validate docking poses against experimental IC values .

- Experimental validation : Conduct enzyme inhibition assays (e.g., ADP-Glo™ kinase assay) to confirm computational predictions .

Q. What strategies are effective for studying the mechanism of anticancer activity?

Methodological Answer:

- Target identification : Combine molecular docking with RNA interference (siRNA) to validate survivin/PIM1 as primary targets .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to confirm programmed cell death .

- Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify downstream pathways (e.g., PI3K/AKT, MAPK) .

Q. How to assess in vivo efficacy and pharmacokinetic properties?

Methodological Answer:

- Animal models : Xenograft mice (HT-29 or MDA-MB-231 tumors) dosed orally (10–50 mg/kg) to measure tumor growth inhibition .

- Pharmacokinetics : LC-MS/MS analysis of plasma samples for bioavailability (, ) and metabolite identification .

- Toxicity screening : Monitor liver/kidney function (ALT, creatinine) and hematological parameters in treated animals .

Q. What approaches mitigate compound instability during long-term storage?

Methodological Answer:

- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

- Formulation : Lyophilization with cryoprotectants (trehalose) or encapsulation in PLGA nanoparticles .

- Storage : Amber vials under inert gas (N) at −20°C to prevent photodegradation and oxidation .

Q. How to evaluate selectivity between cancerous and normal cells?

Methodological Answer:

Q. How can crystallographic data inform drug design?

Methodological Answer:

- Intermolecular interactions : Analyze C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å) for solubility optimization .

- Conformational analysis : Compare solid-state (X-ray) vs. solution (NMR) structures to design rigid analogs with improved bioavailability .

- Salt formation : Use crystallographic data to identify protonation sites for salt co-crystals (e.g., HCl salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.